molecular formula C8H8N2O3 B8814413 1-(2-Amino-3-nitrophenyl)ethan-1-one CAS No. 20864-49-7

1-(2-Amino-3-nitrophenyl)ethan-1-one

Cat. No. B8814413
CAS RN: 20864-49-7
M. Wt: 180.16 g/mol
InChI Key: VJWBEISSWTXNRJ-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

To a solution N-(2-acetyl-6-nitro-phenyl)-acetamide (0.3 g, 13.5 mmol) in ethanol (5 mL), was added an aq. solution of 5 N HCl (4.5 mL) and the reaction mixture was heated to reflux for one hour. After completion of the reaction, the reaction mixture was cooled to room temperature and evaporated under reduced pressure. The residue was diluted with water (25 mL) and extracted with ethyl acetate (2×25 mL). The combined organic layers were washed with a 10% aq. solution of sodium bicarbonate followed by water and dried over anhydrous sodium sulphate, then concentrated to dryness and purified by column chromatography using 15% ethyl acetate in hexane to get the title compound as yellow solid (0.20 g, 82.30%)
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
82.3%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[NH:13]C(=O)C)(=[O:3])[CH3:2].Cl>C(O)C>[NH2:13][C:5]1[C:6]([N+:10]([O-:12])=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=1[C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(C)=O
Name
Quantity
4.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a 10% aq. solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 82.3%
YIELD: CALCULATEDPERCENTYIELD 8.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.